molecular formula C21H22N4O4S B11478071 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B11478071
M. Wt: 426.5 g/mol
InChI Key: KHTMBPXFFKJVFF-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a cyclohexyl group, and a benzoxazole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.

    Benzoxazole Formation: The benzoxazole moiety is formed by cyclization of o-aminophenol with a carboxylic acid derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzoxazole rings.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a candidate for the development of pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methoxybenzamide
  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its sulfonamide group, in particular, may enhance its solubility and reactivity, making it more versatile in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C21H22N4O4S/c1-24-19-12-16(8-10-20(19)29-21(24)26)30(27,28)23-14-7-9-18-17(11-14)22-13-25(18)15-5-3-2-4-6-15/h7-13,15,23H,2-6H2,1H3

InChI Key

KHTMBPXFFKJVFF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(C=N4)C5CCCCC5)OC1=O

Origin of Product

United States

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